Cas no 145134-61-8 (Scutellarein 3-O-glucoside)

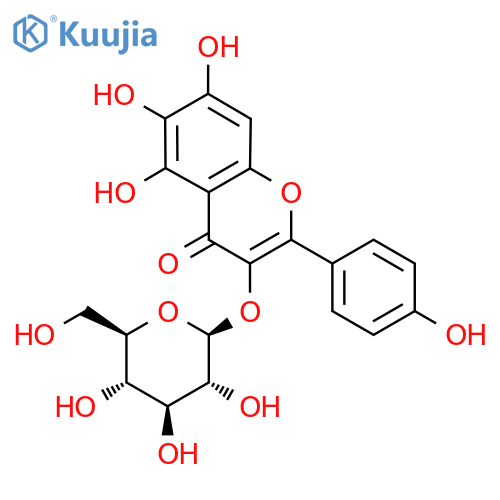

Scutellarein 3-O-glucoside structure

商品名:Scutellarein 3-O-glucoside

Scutellarein 3-O-glucoside 化学的及び物理的性質

名前と識別子

-

- 6-Hydroxykaempferol 3-glucoside

- Scutellarein 3-O-glucoside

- 5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one

- 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

- FT-0775420

- 4H-1-Benzopyran-4-one, 3-(beta-D-glucopyranosyloxy)-5,6,7-trihydroxy-2-(4-hydroxyphenyl)-

- HY-N8190

- 6-Hydroxykaempferol 3-O-

- AKOS040760238

- A-D-glucoside

- FS-7272

- CS-0140287

- 6-Hydroxykaempferol 3-O-beta-D-glucoside

- 6-Hydroxykaempferol 3-O-??-D-glucoside

- E87175

- 145134-61-8

- DTXSID501304420

- 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

- 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one

- 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-((2R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxychromen-4-one

- DA-60520

- 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxychromen-4-one

-

- インチ: 1S/C21H20O12/c22-6-11-14(26)17(29)18(30)21(32-11)33-20-16(28)12-10(5-9(24)13(25)15(12)27)31-19(20)7-1-3-8(23)4-2-7/h1-5,11,14,17-18,21-27,29-30H,6H2/t11-,14-,17+,18-,21+/m1/s1

- InChIKey: DIYGQKBUNSAYQA-CZTZGLBASA-N

- ほほえんだ: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)OC1C(C2C(=C(C(=CC=2OC=1C1C=CC(=CC=1)O)O)O)O)=O

計算された属性

- せいみつぶんしりょう: 464.095476g/mol

- どういたいしつりょう: 464.095476g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 8

- 水素結合受容体数: 12

- 重原子数: 33

- 回転可能化学結合数: 4

- 複雑さ: 750

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 207

- 疎水性パラメータ計算基準値(XlogP): 0.4

- ぶんしりょう: 464.4g/mol

Scutellarein 3-O-glucoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN1312-10mg |

6-Hydroxykaempferol 3-O-β-D-glucoside |

145134-61-8 | 98% | 10mg |

¥ 4280 | 2023-09-15 | |

| TargetMol Chemicals | TN1312-10 mg |

6-Hydroxykaempferol 3-O-β-D-glucoside |

145134-61-8 | 98% | 10mg |

¥ 4,280 | 2023-07-11 | |

| Ambeed | A1327465-1mg |

5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one |

145134-61-8 | 98% | 1mg |

$170.0 | 2024-06-01 | |

| Ambeed | A1327465-5mg |

5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one |

145134-61-8 | 95% | 5mg |

$573.0 | 2025-02-28 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1312-5 mg |

6-Hydroxykaempferol 3-O-beta-D-glucoside |

145134-61-8 | 5mg |

¥4179.00 | 2022-04-26 | ||

| MedChemExpress | HY-N8190-1mg |

6-Hydroxykaempferol 3-O-β-D-glucoside |

145134-61-8 | 99.94% | 1mg |

¥1300 | 2024-04-20 | |

| Ambeed | A1327465-10mg |

5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one |

145134-61-8 | 98% | 10mg |

$670.0 | 2024-06-01 | |

| MedChemExpress | HY-N8190-5mg |

6-Hydroxykaempferol 3-O-β-D-glucoside |

145134-61-8 | 99.94% | 5mg |

¥3060 | 2024-04-20 | |

| MedChemExpress | HY-N8190-10mg |

6-Hydroxykaempferol 3-O-β-D-glucoside |

145134-61-8 | 99.94% | 10mg |

¥4900 | 2024-04-20 | |

| TargetMol Chemicals | TN1312-1 mL * 10 mM (in DMSO) |

6-Hydroxykaempferol 3-O-β-D-glucoside |

145134-61-8 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 2950 | 2023-09-15 |

Scutellarein 3-O-glucoside 関連文献

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

145134-61-8 (Scutellarein 3-O-glucoside) 関連製品

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:145134-61-8)6-Hydroxykaempferol 3-O-β-D-glucoside

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:145134-61-8)Scutellarein 3-O-glucoside

清らかである:99%/99%/99%

はかる:1mg/5mg/10mg

価格 ($):153.0/369.0/603.0